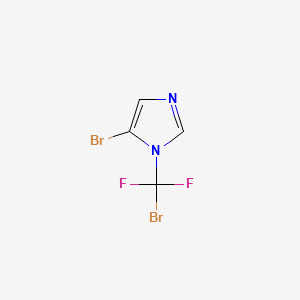
5-bromo-1-(bromodifluoromethyl)-1H-imidazole
Description
5-bromo-1-(bromodifluoromethyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of bromine and bromodifluoromethyl groups attached to the imidazole ring, making it a valuable intermediate in various chemical reactions and applications.
Properties
Molecular Formula |
C4H2Br2F2N2 |
|---|---|
Molecular Weight |
275.88 g/mol |
IUPAC Name |
5-bromo-1-[bromo(difluoro)methyl]imidazole |
InChI |
InChI=1S/C4H2Br2F2N2/c5-3-1-9-2-10(3)4(6,7)8/h1-2H |
InChI Key |
MYMDAHKATSUTAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C=N1)C(F)(F)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(bromodifluoromethyl)-1H-imidazole typically involves the bromination of 1-(bromodifluoromethyl)-1H-imidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of tubular reactors for diazotization reactions, followed by bromination, can be employed to achieve high efficiency and safety in large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-(bromodifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
N-bromosuccinimide (NBS): For bromination reactions.
Hydrobromic Acid (HBr): For bromination and substitution reactions.
Catalysts: Such as palladium or copper catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield imidazole derivatives with various functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-bromo-1-(bromodifluoromethyl)-1H-imidazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-bromo-1-(bromodifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The bromine and bromodifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-bromo-1-(bromodifluoromethyl)-1H-imidazole include:
5-bromo-1H-imidazole: Lacks the bromodifluoromethyl group.
1-(bromodifluoromethyl)-1H-imidazole: Lacks the additional bromine atom.
5-bromo-2-methyl-1H-imidazole: Contains a methyl group instead of the bromodifluoromethyl group.
Uniqueness
The presence of both bromine and bromodifluoromethyl groups in this compound makes it unique compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


